Arginine, ethyl ester

Übersicht

Beschreibung

Arginine, ethyl ester, also known as ethyl arginate, is a derivative of the conditionally essential amino acid arginine. This compound is formed by the esterification of arginine with ethanol, resulting in a molecule that combines the properties of both arginine and an ethyl ester. This compound is known for its enhanced bioavailability and ability to penetrate cell membranes more efficiently compared to its parent compound, arginine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of arginine, ethyl ester typically involves the esterification of arginine with ethanol. One common method includes cooling absolute ethanol to -5 to 0°C, followed by the dropwise addition of thionyl chloride to catalyze the reaction. L-arginine is then added, and the mixture is heated to 25-30°C for 2 hours, followed by refluxing at 75-80°C for another 2 hours . This method ensures a high yield of this compound hydrochloride.

Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of thionyl chloride as a catalyst is common due to its ability to decompose water in the reaction system, promoting the esterification process and ensuring the complete dryness of the reaction environment .

Analyse Chemischer Reaktionen

Types of Reactions: Arginine, ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed by esterases, yielding arginine and ethanol.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, its parent compound, arginine, can undergo such reactions.

Substitution: The amino group in this compound can participate in substitution reactions, particularly with acylating agents.

Common Reagents and Conditions:

Hydrolysis: Esterases or acidic/basic conditions.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

Hydrolysis: Arginine and ethanol.

Substitution: N-acyl derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Mechanism of Action:

Arginine ethyl ester is primarily recognized for its ability to enhance nitric oxide (NO) production. NO is a crucial signaling molecule that promotes vasodilation, leading to improved blood flow and reduced blood pressure.

Research Findings:

- A study demonstrated that AEE supplementation significantly improved endothelial function in patients with cardiovascular diseases by increasing NO availability .

- Another investigation highlighted its potential in reducing arterial stiffness and improving overall cardiovascular health metrics in hypertensive patients .

Sports Nutrition

Performance Enhancement:

Athletes often use arginine ethyl ester as a dietary supplement to boost performance and facilitate recovery post-exercise. Its role in enhancing blood flow helps deliver nutrients to muscles more effectively.

Case Studies:

- Research involving trained athletes showed that AEE supplementation led to improved exercise performance and reduced muscle soreness following intense training sessions .

- A randomized controlled trial indicated that participants who received AEE experienced faster recovery times compared to those on a placebo .

Wound Healing

Promoting Healing:

AEE has been shown to support wound healing processes by improving blood circulation and collagen synthesis.

Clinical Applications:

- In a clinical trial involving patients with diabetic ulcers, those treated with AEE exhibited faster healing rates compared to the control group, attributed to enhanced local blood flow and nutrient delivery .

- Additionally, AEE has been investigated for its efficacy in cosmetic applications aimed at improving skin repair and regeneration .

Immune Support

Enhancing Immune Function:

Arginine ethyl ester plays a significant role in modulating immune responses. It is essential for the proliferation of lymphocytes and the production of cytokines.

Research Insights:

- Studies have indicated that AEE enhances immune function in elderly populations, leading to improved responses to vaccinations .

- In animal models, supplementation with AEE resulted in increased resistance to infections due to enhanced immune cell activity .

Neuroprotection

Potential Applications in Neurodegenerative Diseases:

Recent studies suggest that AEE may offer neuroprotective effects, particularly in conditions like Huntington's disease.

Findings:

- Research published in 2019 demonstrated that AEE could suppress the aggregation of polyglutamine proteins associated with Huntington's disease, potentially mitigating neurodegeneration .

- The compound was found to alter hydrogen bonding networks within polyglutamine aggregates, enhancing solubility and delaying toxic aggregation processes .

Antiviral Activities

Virucidal Properties:

AEE has shown promise in antiviral applications, particularly against herpes simplex viruses and influenza.

Case Studies:

- A study examined the virucidal activity of Nα-Cocoyl-L-Arginine Ethyl Ester against HSV-1 and HSV-2, demonstrating effective inhibition comparable to standard disinfectants .

- The compound's cationic nature allows it to disrupt viral envelopes, providing a potential avenue for topical antiviral treatments .

Summary Table of Applications

Wirkmechanismus

Arginine, ethyl ester acts as a prodrug, meaning it is converted into its active form, arginine, upon hydrolysis by esterases. This conversion allows for better tissue distribution and cellular uptake compared to free arginine. The primary molecular target of arginine is nitric oxide synthase, which catalyzes the production of nitric oxide from arginine. Nitric oxide is a critical signaling molecule involved in vasodilation, immune response, and neurotransmission .

Vergleich Mit ähnlichen Verbindungen

- Lysine, ethyl ester

- Methionine, ethyl ester

- Tryptophan, ethyl ester

Comparison: Arginine, ethyl ester is unique due to its ability to enhance nitric oxide production, which is not a prominent feature of other amino acid esters. Additionally, its role in cardiovascular health and immune function sets it apart from similar compounds .

Biologische Aktivität

Arginine ethyl ester (AEE) is a derivative of the amino acid arginine, which has garnered attention for its various biological activities. This article explores its metabolism, biological effects, and potential therapeutic applications, supported by case studies and research findings.

1. Metabolism of Arginine Ethyl Ester

Arginine ethyl ester is rapidly hydrolyzed in vivo to produce arginine and ethanol. The metabolic pathway involves the cleavage of the ethyl ester group, leading to the release of L-arginine, which subsequently enters the urea cycle. This process results in the production of ornithine and urea, ultimately contributing to normal mammalian biochemical pathways .

Table 1: Metabolism Pathway of Arginine Ethyl Ester

| Compound | Metabolite | Function |

|---|---|---|

| Arginine Ethyl Ester | L-Arginine | Precursor for nitric oxide synthesis |

| L-Arginine | Ornithine | Involved in urea cycle |

| Ornithine | Urea | Waste product excreted via urine |

2.1 Anti-Aggregation Properties

Recent studies have demonstrated that arginine ethyl ester exhibits significant anti-aggregation properties, particularly in models of Huntington's disease (HD). It has been shown to suppress the aggregation of polyglutamine proteins both in vitro and in cellular models . This property suggests potential therapeutic applications for neurodegenerative diseases characterized by protein aggregation.

2.2 Vascular Health

Arginine ethyl ester has been found to enhance endothelial function and promote vascular health. In studies involving human adipose tissue-derived microvascular endothelial cells (MVECs), AEE stimulated cell proliferation similarly to L-arginine itself . This finding indicates its potential role in improving blood flow and vascular function.

3.1 Huntington's Disease Model

In a study investigating the effects of arginine ethyl ester on polyglutamine aggregation, researchers utilized yeast and mammalian cell models. The results indicated that AEE significantly reduced aggregate formation compared to controls, highlighting its potential as a therapeutic agent for HD .

3.2 Insulin Delivery Systems

AEE has also been explored in the context of insulin delivery systems. In a study involving diabetic mice, formulations containing arginine ethyl ester were tested for their ability to enhance insulin absorption and efficacy. The results showed that AEE-modified systems improved glycemic control compared to standard insulin formulations .

4. Safety and Toxicology

Toxicological assessments indicate that arginine ethyl ester is generally safe at recommended dosages. Studies have established No Observed Adverse Effect Levels (NOAELs) for systemic maternal effects at doses up to 2000 mg/kg/day in rats . Furthermore, genotoxicity tests have shown no clastogenic or mutagenic activity associated with AEE .

Eigenschaften

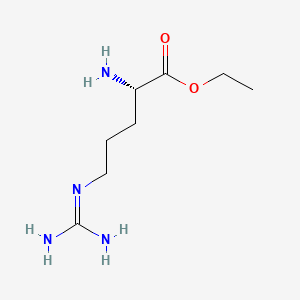

IUPAC Name |

ethyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-2-14-7(13)6(9)4-3-5-12-8(10)11/h6H,2-5,9H2,1H3,(H4,10,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGWUHIOEVNNPC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182856 | |

| Record name | L-Arginine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28696-31-3 | |

| Record name | L-Arginine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28696-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028696313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginine ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ARGININATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B55W8VNE0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.